molecular formula C14H13BrN2O4 B3016847 Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate CAS No. 2411314-60-6

Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate

Cat. No. B3016847
CAS RN: 2411314-60-6
M. Wt: 353.172
InChI Key: JGTBBAIWNQRJNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different precursors. For instance, the synthesis of indenopyrazoles, which share a similar complexity to the compound , was achieved from corresponding indanones and phenyl isothiocyanates in two steps, indicating a potential pathway for synthesizing complex molecules . Another example is the synthesis of a natural product involving a five-step process starting from a dimethoxyphenyl methanol . These methods suggest that the synthesis of "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate" could also involve multiple steps and starting materials that are functionalized through reactions such as condensation, bromination, and esterification.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography and DFT studies. For example, the crystal and molecular structures of a benzo[d]imidazole derivative were reported, which could provide insights into the structural aspects of the compound . Additionally, the comparison of crystal structures of bromo-hydroxy-benzoic acid derivatives revealed the formation of two-dimensional architectures through hydrogen bonds and other interactions . These findings could be extrapolated to predict the molecular structure and intermolecular interactions of "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate."

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations. For instance, the regioselective O-demethylation of aryl methyl ethers and the synthesis of a pyridine derivative through nucleophilic substitution demonstrate the types of chemical reactions that could be relevant to the compound . These reactions could potentially be applied to modify the functional groups present in "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate" to achieve desired properties or reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, the solubility, melting points, and stability can be related to the presence of methoxy and bromo groups, as seen in the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester . The presence of such substituents in "Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate" would likely influence its physical properties, such as solubility in organic solvents and reactivity towards nucleophiles or electrophiles.

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate is studied for its crystal structures, offering insights into its molecular configurations and interactions. In a comparative study of its crystal structures with related compounds, researchers found that two-dimensional architectures are formed primarily through hydrogen bonds and bromine-oxygen interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Suchetan et al., 2016).

Synthesis and Biological Activity

The compound serves as an intermediate in synthesizing various biologically active molecules. For instance, its derivatives have been explored for their antiviral activities, particularly against retroviruses. The synthesis process involves alkylation and cyclization reactions, leading to the production of compounds with significant inhibitory effects on human immunodeficiency virus (HIV) replication in cell culture, highlighting its potential in antiretroviral therapy (Hocková et al., 2003).

Photochemical Properties

Research on derivatives of Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate has revealed unique photochemical properties. Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have shown significant variations in luminescence properties based on the substituted groups, indicating potential applications in optical materials and sensors (Kim et al., 2021).

Materials Chemistry

The compound's derivatives have also been investigated for their roles in materials chemistry, particularly in constructing diverse metal-organic frameworks (MOFs). The presence of the bromopyrimidinyl group influences the formation and structure of Ag(I) complexes, which are crucial for catalysis, molecular recognition, and gas storage applications (Wu et al., 2011).

properties

IUPAC Name

methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-19-8-21-12-5-9(14(18)20-2)3-4-11(12)13-16-6-10(15)7-17-13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBBAIWNQRJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate

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